N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide
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Overview
Description
“N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide” is a chemical compound that has been studied in the context of Sitagliptin drug products . It is related to triazolopyrazine, a precursor to N-nitroso-triazolopyrazine (NTTP), a genotoxic derivative . The molecular formula of this compound is C6H7F3N4.ClH .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, which includes the given compound, has been discussed in various studies . One method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the use of ethanol and hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid .Molecular Structure Analysis
The molecular structure of “this compound” is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions, cycloaddition with dipolarophiles, and multistep synthetic routes . In one method, nitrogen protection in a stainless steel autoclave adds the ethanolic solution of 10% palladium carbon and 4, and at 23-25 ℃, hydrogenation is performed for 4.5 hours under 4bar pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its light-brown crystalline powder form and a melting point of 100–102°C . It also has a specific molecular weight of 228.6 .properties
IUPAC Name |
N-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-11(16)12-6-9-4-5-10-14-13-8(2)15(10)7-9/h3,9H,1,4-7H2,2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLKXFOBYDLPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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